molecular formula C13H10Br2ClN3O2 B2689738 4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one CAS No. 477855-39-3

4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one

Cat. No.: B2689738
CAS No.: 477855-39-3
M. Wt: 435.5
InChI Key: SLDOWLPBQYXOLQ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one is a useful research compound. Its molecular formula is C13H10Br2ClN3O2 and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one is a compound that finds applications in the synthesis of various heterocyclic compounds with expected biological activities. Research into similar compounds has shown that they can be reacted with antipyrin to produce corresponding butanoic acid derivatives, which upon further reactions yield pyridazinone derivatives. These derivatives have been explored for their antimicrobial and antifungal activities, highlighting the potential of such compounds in developing new therapeutic agents (Sayed et al., 2003). Additionally, pyridazinones are recognized for their versatile scaffold offering a wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties. For instance, certain pyridazinone derivatives have shown inhibitory effects on the viability of various human cancer cell lines and exhibited potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Antitumor Activity

The structure of this compound and its analogs serve as a foundation for synthesizing compounds with antitumor activity. A class of compounds synthesized from 4-hydrazino-5-methyl-1H-pyridin-2-one showed promising antineoplastic properties in vitro and in vivo against various experimental tumor models, underlining the potential of pyridazinone derivatives in cancer treatment (Nguyen et al., 1990).

Herbicidal Applications

Pyridazinone compounds, including analogs of this compound, have been studied for their herbicidal activity. They inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity and provides a basis for developing new herbicides with improved properties (Hilton et al., 1969).

Properties

IUPAC Name

4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2ClN3O2/c1-21-18-11(8-2-4-9(16)5-3-8)7-19-13(20)12(15)10(14)6-17-19/h2-6H,7H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDOWLPBQYXOLQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1C(=O)C(=C(C=N1)Br)Br)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CN1C(=O)C(=C(C=N1)Br)Br)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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